molecular formula C12H20N2O2 B14949393 2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate CAS No. 63864-24-4

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate

Cat. No.: B14949393
CAS No.: 63864-24-4
M. Wt: 224.30 g/mol
InChI Key: KWZKVJAJEQXPED-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate is an organic compound that belongs to the class of piperidines It is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate typically involves the reaction of 2,2,6,6-Tetramethyl-4-piperidone with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the cyanoacetate ester. The reaction conditions often include moderate temperatures and solvents like ethanol or methanol to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives based on the nucleophile employed.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyanoacetate group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring provides structural stability and can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate can be compared with other similar compounds, such as:

    2,2,6,6-Tetramethyl-4-piperidone: This compound is a precursor in the synthesis of this compound and shares a similar piperidine ring structure.

    2,2,6,6-Tetramethyl-4-piperidinol: Another related compound, which differs by having a hydroxyl group instead of a cyanoacetate group.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: This compound is used as a stabilizer in polymers and has a similar piperidine ring structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of the piperidine ring and the cyanoacetate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63864-24-4

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-cyanoacetate

InChI

InChI=1S/C12H20N2O2/c1-11(2)7-9(8-12(3,4)14-11)16-10(15)5-6-13/h9,14H,5,7-8H2,1-4H3

InChI Key

KWZKVJAJEQXPED-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CC#N)C

Origin of Product

United States

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